Methyl 2-mercapto-5-methoxybenzoate
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Overview
Description
Methyl 2-mercapto-5-methoxybenzoate is an organic compound with the molecular formula C9H10O3S It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a mercapto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-mercapto-5-methoxybenzoate can be synthesized through several routes. One common method involves the esterification of 2-mercapto-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-mercapto-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-sulfonic acid-5-methoxybenzoate.
Reduction: Formation of 2-mercapto-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-mercapto-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-mercapto-5-methoxybenzoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Methyl 2-mercapto-5-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-mercapto-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-mercapto-5-chlorobenzoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Methyl 2-mercapto-5-methoxybenzoate is unique due to the presence of both a methoxy and a mercapto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
methyl 5-methoxy-2-sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-11-6-3-4-8(13)7(5-6)9(10)12-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKDCWCVBWIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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